molecular formula C10H10ClN3O2 B12837346 2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide

2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide

Cat. No.: B12837346
M. Wt: 239.66 g/mol
InChI Key: AOMNKZRCLUALPR-UHFFFAOYSA-N
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Description

2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide is a heterocyclic compound that features a unique isoxazole-pyridine fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-3-nitropyridine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group and the dimethyl substituents on the isoxazole-pyridine ring system distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

2-chloro-N-(4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C10H10ClN3O2/c1-5-3-6(2)12-10-8(5)9(14-16-10)13-7(15)4-11/h3H,4H2,1-2H3,(H,13,14,15)

InChI Key

AOMNKZRCLUALPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NO2)NC(=O)CCl)C

Origin of Product

United States

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